3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one
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Overview
Description
3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one is a complex organic compound that belongs to the class of triazinoquinazolinones This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a triazinoquinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 4-fluoroaniline with methylthiourea to form an intermediate, which is then cyclized with appropriate reagents to yield the final triazinoquinazolinone structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced under specific conditions to modify the triazinoquinazolinone core.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the methylsulfanyl group yields sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one is unique due to its specific combination of functional groups and its triazinoquinazolinone core structure.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-methylsulfanyl-[1,2,4]triazino[2,3-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4OS/c1-24-17-19-13-5-3-2-4-12(13)15-20-16(23)14(21-22(15)17)10-6-8-11(18)9-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJATDYVUWSQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=O)C(=NN31)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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